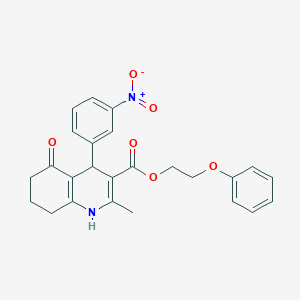
2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as phenoxyethyl, nitrophenyl, and carboxylate, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and consistency of the production process. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Phenoxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exhibits unique chemical properties due to the presence of the phenoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-phenoxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H24N2O6/c1-16-22(25(29)33-14-13-32-19-9-3-2-4-10-19)23(17-7-5-8-18(15-17)27(30)31)24-20(26-16)11-6-12-21(24)28/h2-5,7-10,15,23,26H,6,11-14H2,1H3 |
InChI Key |
RIXYSWWBCWTHOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-bromoanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B333720.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B333722.png)
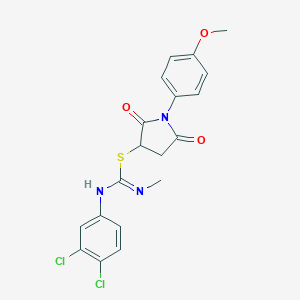
![5-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B333726.png)
![5-bromo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B333727.png)
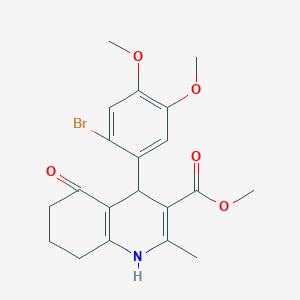
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333731.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B333733.png)
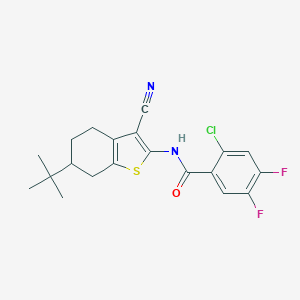
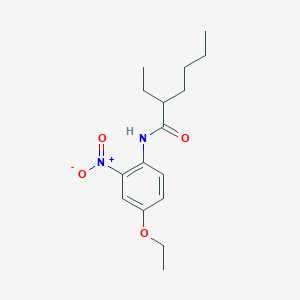
![2-(4-bromophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B333740.png)
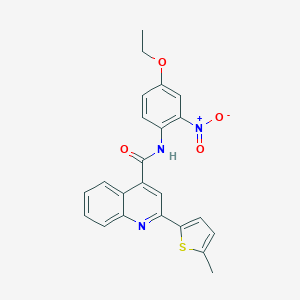
![Methyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333743.png)
